7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Overview
Description
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a unique heterocyclic compound. It belongs to the pyrido[3,4-d]pyrimidinone family, characterized by a fused pyrimidine and pyridine ring structure. This compound has gained significant interest due to its potential biological activities and versatile synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation and Cyclization: The synthesis typically starts with the benzylation of a suitable precursor. This can involve the reaction of 2-methyl-1,2,3,4-tetrahydropyridine with benzyl bromide under basic conditions to introduce the benzyl group.
Cyclization: The intermediate can undergo cyclization with urea or its derivatives to form the pyrimidinone ring, often catalyzed by acids or bases under reflux conditions.
Industrial Production Methods: On an industrial scale, these reactions are optimized for high yields and minimal by-products. Solvent choice, temperature control, and the use of catalysts are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: It can be reduced using hydride donors like sodium borohydride to form dihydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur, particularly at the benzyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The reactions can yield a variety of derivatives, including hydroxylated, alkylated, and aminated products, each with distinct properties.
Scientific Research Applications
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has a range of scientific research applications:
Chemistry: It's used as a building block for synthesizing more complex organic molecules.
Biology: The compound's derivatives have shown potential as enzyme inhibitors, interacting with various biological targets.
Industry: It serves as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. Its pyrido[3,4-d]pyrimidinone scaffold is capable of binding to active sites, influencing biological pathways. These interactions can inhibit enzyme activity or modulate receptor functions, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one stands out due to its unique benzyl and methyl substitutions, which enhance its chemical reactivity and biological activity. Similar Compounds:
Pyrido[3,4-d]pyrimidin-4(3H)-one: Similar core structure but without the benzyl and methyl groups.
4(3H)-Pyrimidinone: A more simplified version of the compound without the pyrido fusion.
Benzylated Pyrimidines: Other derivatives with similar benzyl substitutions but different core structures.
Properties
IUPAC Name |
7-benzyl-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-16-14-10-18(8-7-13(14)15(19)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFWFQDSHKRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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